molecular formula C20H16N4O B5958889 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE

N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE

Cat. No.: B5958889
M. Wt: 328.4 g/mol
InChI Key: LMILBYHBFPJGDG-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is notable for its unique structure, which includes both indole and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between an indole derivative and a quinoline derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid. The reaction conditions often require heating to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLQUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrazide derivatives.

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-10-17(16-7-3-5-9-19(16)23-13)20(25)24-22-12-14-11-21-18-8-4-2-6-15(14)18/h2-12,21H,1H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILBYHBFPJGDG-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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